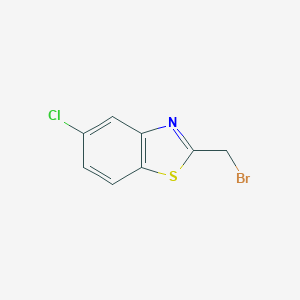

2-(Bromomethyl)-5-chloro-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

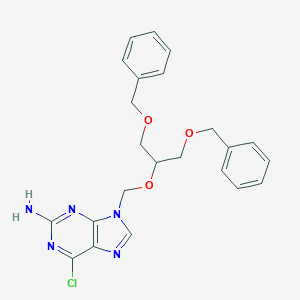

2-(Bromomethyl)-5-chloro-1,3-benzothiazole is a compound that belongs to the benzothiazole family, a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of bromomethyl and chloro substituents on the benzothiazole core structure suggests that this compound could be of interest in various chemical reactions due to the reactive nature of these groups .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the bromination of 2,1,3-benzothiadiazoles has been reported to occur at elevated temperatures using hydrobromic acid, leading to brominated benzothiadiazoles in high yield . Additionally, the reaction of methyl-substituted benzothiadiazoles with N-bromosuccinimide has been used to obtain mono- and bis(bromomethyl)benzothiazoles . These methods could potentially be adapted for the synthesis of 2-(Bromomethyl)-5-chloro-1,3-benzothiazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the planarity of the benzothiazole ring and the angles between substituents. For example, in a related compound, the dihedral angle between the benzothiazole and phenyl rings was found to be 8.2(9) degrees, indicating a nearly coplanar arrangement . The bond distances involving bromine atoms in such compounds are typically in the range of 1.9 to 2.0 Å .

Chemical Reactions Analysis

Benzothiazole derivatives are known to participate in various chemical reactions. The bromomethyl group, in particular, is a versatile functional group that can undergo further transformations. For instance, the bromomethyl group can react with N- and O-nucleophiles, leading to a range of products . The presence of a chloro substituent also adds to the reactivity of the compound, potentially allowing for substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's optical properties and stability . The presence of halogen atoms, such as bromine and chlorine, can also impact the compound's reactivity and interactions with other molecules, as seen in the crystal packing of related compounds stabilized by hydrogen bonds and π-interactions .

Applications De Recherche Scientifique

Synthesis and Chemical Studies

The synthesis and chemical behavior of benzothiazole derivatives have been extensively studied. For instance, Amosova et al. (2021) discovered an unprecedented reaction pathway of nucleophilic substitution involving 1,3-benzothiazole, showcasing the versatility of benzothiazoles in synthetic chemistry. This work demonstrates the potential for creating novel compounds with unique properties through innovative synthetic routes Amosova et al., 2021. Similarly, Liao et al. (2012) described a metal-free method for forming 2-aryl benzothiazoles from aryl ketones, highlighting the environmental benefits of such approaches Liao et al., 2012.

Antimicrobial and Antitubercular Activities

Research has demonstrated the antimicrobial and antitubercular potentials of benzothiazole derivatives. Sathe et al. (2010) explored the synthesis of fluorobenzothiazoles with imidazoline moieties, evaluating their antitubercular activity. This study provides insights into the structure-activity relationship, crucial for designing more effective antimycobacterial agents Sathe et al., 2010. Additionally, new benzothiazole-derived Schiff bases and their metal complexes were synthesized and characterized for potential antimicrobial applications, indicating a broad spectrum of activity against various pathogens Mahmood et al., 2021.

Antitumor Properties

The antitumor properties of benzothiazole derivatives have also been a significant area of research. Bradshaw et al. (2001) identified 2-(4-aminophenyl)benzothiazoles as potent and selective antitumor agents, demonstrating activity against various cancer cell lines. This work underscores the therapeutic potential of benzothiazole derivatives in oncology Bradshaw et al., 2001.

Environmental Detection and Exposure

Studies have also focused on the environmental presence and human exposure to benzothiazole derivatives. Asimakopoulos et al. (2013) reported on the occurrence of benzothiazoles in human urine from several countries, providing insight into the widespread exposure and potential health implications of these compounds Asimakopoulos et al., 2013.

Safety And Hazards

Propriétés

IUPAC Name |

2-(bromomethyl)-5-chloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZQQYOEDNQIAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571062 |

Source

|

| Record name | 2-(Bromomethyl)-5-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-chloro-1,3-benzothiazole | |

CAS RN |

143163-72-8 |

Source

|

| Record name | 2-(Bromomethyl)-5-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

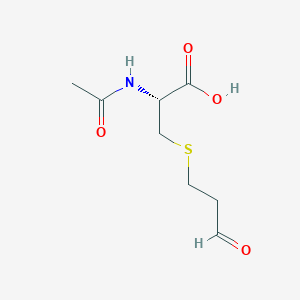

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)